Ertapenem

Antimicrobial Resistance ESBL Enterobacteriaceae

Ertapenem is a Group 1 carbapenem uniquely differentiated by its lack of clinically relevant anti-pseudomonal activity—an antimicrobial stewardship advantage that preserves broader-spectrum carbapenems for nosocomial infections. With robust ESBL-producing Enterobacteriaceae coverage (MIC90 0.25 µg/mL), potent anti-anaerobic activity (99.1% inhibition at 4 µg/mL), and a ~4-hour half-life enabling true once-daily dosing, it is the preferred carbapenem for community-acquired mixed infections and OPAT programs. Equivalent efficacy to piperacillin-tazobactam with reduced pharmacy and nursing labor costs.

Molecular Formula C22H25N3O7S
Molecular Weight 475.5 g/mol
CAS No. 153832-46-3
Cat. No. B1671056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtapenem
CAS153832-46-3
Synonymsertapenem
ertapenem sodium
Invanoz
Invanz
Molecular FormulaC22H25N3O7S
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O
InChIInChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1
InChIKeyJUZNIMUFDBIJCM-ANEDZVCMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.86e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ertapenem CAS 153832-46-3: A Once-Daily Group 1 Carbapenem with a Differentiated Spectrum


Ertapenem (CAS 153832-46-3) is a parenteral 1-β-methyl carbapenem antibiotic with potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria [1]. As a Group 1 carbapenem, it is characterized by a unique antimicrobial profile: it exhibits robust activity against Enterobacteriaceae and anaerobes but, crucially, lacks clinically useful activity against Pseudomonas aeruginosa, Acinetobacter species, and enterococci [2]. This targeted spectrum is complemented by a long plasma half-life of approximately 4 hours, which supports convenient once-daily dosing [3].

Ertapenem (153832-46-3): Why In-Class Carbapenems Are Not Interchangeable


The common clinical practice of substituting one carbapenem for another based solely on broad class similarities is fundamentally flawed and can lead to therapeutic failure or unnecessary toxicity. Ertapenem is uniquely differentiated from imipenem, meropenem, and doripenem by a combination of critical factors: its lack of clinically relevant activity against Pseudomonas aeruginosa and Acinetobacter spp., its exceptionally high plasma protein binding (92–95% vs. 2–20% for other carbapenems), and its extended half-life enabling true once-daily dosing [1]. These properties are not minor variations; they define distinct clinical and operational niches. Interchanging ertapenem with a broad-spectrum carbapenem like meropenem for a community-acquired infection represents antimicrobial overkill and drives resistance, while using ertapenem for a serious nosocomial Pseudomonas infection would be inappropriate. The quantitative evidence below precisely maps these critical differences.

Ertapenem (153832-46-3) Product-Specific Quantitative Evidence Guide for Scientific Procurement


Ertapenem vs. Meropenem: Comparative MIC90 Values Against ESBL-Producing Enterobacteriaceae

Against 121 clinical strains of ESBL-producing Escherichia coli and Klebsiella, ertapenem demonstrated MIC90 values of 0.094 and 0.25 µg/mL, while meropenem exhibited lower MIC90 values of 0.032 and 0.064 µg/mL [1]. Although meropenem is numerically more potent in vitro, ertapenem MICs remain well within clinically achievable plasma concentrations, establishing it as a viable, narrower-spectrum option for targeted therapy of ESBL-producers [1]. In contrast, piperacillin-tazobactam was largely ineffective (MIC90 16-256 µg/mL) [1].

Antimicrobial Resistance ESBL Enterobacteriaceae Comparative MIC

Ertapenem vs. Imipenem/Meropenem/Doripenem: Comparative In Vitro Potency Against Non-Typhoidal Salmonella

In a study of 126 clinical non-typhoidal Salmonella (NTS) isolates, ertapenem exhibited MIC50 and MIC90 values of 0.015 µg/mL, which were significantly lower (more potent) than those for imipenem (0.5 and 1 µg/mL) and meropenem (0.031 and 0.031 µg/mL) [1]. Critically, the intracellular killing effect of ertapenem was sustained for 24 hours and was superior to that of imipenem, meropenem, and doripenem [1]. Ertapenem demonstrated a favorable pharmacokinetic/pharmacodynamic profile with a %Time > MIC of 75.5% and an AUC/MIC ratio of 20,733 [1].

Salmonella Intracellular Killing PK/PD Carbapenem Comparison

Ertapenem vs. Ceftriaxone: Comparable Clinical Efficacy in Community-Acquired Pneumonia (CAP) with Different Spectrum

A double-blind, multicenter randomized trial in 502 hospitalized adults with community-acquired pneumonia (CAP) compared ertapenem 1 g once daily to ceftriaxone 1 g once daily [1]. The clinical success rates were similar: 92.3% (168/182) for ertapenem vs. 91.0% (183/201) for ceftriaxone [1]. Notably, for penicillin-susceptible and -nonsusceptible Streptococcus pneumoniae infections, cure rates with ertapenem were 87.5% (28/32) and 100% (17/17), respectively [1]. A separate pediatric trial showed clinical success rates in CAP of 96.1% (74/77) for ertapenem vs. 96.4% (27/28) for ceftriaxone [2].

Community-Acquired Pneumonia Clinical Trial Ceftriaxone Non-Inferiority

Ertapenem vs. Piperacillin-Tazobactam: Equivalent Efficacy with Superior Dosing Convenience in Intra-Abdominal Infections

In a randomized, double-blind Phase III trial for complicated intra-abdominal infections (cIAI), ertapenem 1 g once daily was compared to piperacillin-tazobactam 3.375 g every 6 hours [1]. In the microbiologically evaluable population, cure rates were 86.7% (176/203) for ertapenem and 81.2% (157/193) for piperacillin-tazobactam [1]. A second randomized trial confirmed non-inferiority with cure rates of 82.1% vs. 81.7% (difference 0.3%, 95% CI: -9.6 to 10.5) [2]. Ertapenem was generally well tolerated with a similar safety profile [1][2].

Intra-Abdominal Infection Clinical Trial Piperacillin-Tazobactam Non-Inferiority

Ertapenem vs. Imipenem/Meropenem: Comparative Anaerobic Activity and Resistance Profile

Against 431 clinical anaerobic isolates, ertapenem, imipenem, and meropenem were the most active β-lactams, with MIC50s ranging from 0.125 to 0.25 µg/mL and MIC90s from 1.0 to 2.0 µg/mL [1]. In a separate analysis of 556 anaerobes, ertapenem inhibited 99.1% of isolates at 4 µg/mL with a mode MIC of 0.12 µg/mL, showing activity comparable to imipenem and meropenem [2]. Against 337 anaerobes, the overall resistance rate to ertapenem was 2.1%, similar to imipenem (0.6%) and piperacillin-tazobactam (1.5%), and substantially lower than clindamycin (22%) [3].

Anaerobic Bacteria Bacteroides fragilis Carbapenem Comparison Resistance Rate

Ertapenem CAS 153832-46-3: Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Targeted Therapy for Community-Acquired Infections with Suspected Mixed Aerobic-Anaerobic Pathogens

Given its equivalent efficacy to piperacillin-tazobactam in complicated intra-abdominal infections (86.7% vs 81.2% cure rates) and to ceftriaxone in community-acquired pneumonia (92.3% vs 91.0% clinical success), combined with its potent activity against ESBL-producing Enterobacteriaceae (MIC90 0.25 µg/mL) and anaerobes (99.1% inhibition at 4 µg/mL), ertapenem is ideally suited for empiric and targeted treatment of community-acquired mixed infections [1][2][3]. Its lack of anti-pseudomonal activity is not a limitation in this context, but rather an antimicrobial stewardship advantage, preserving broader-spectrum agents like meropenem for nosocomial infections [4]. Once-daily dosing facilitates outpatient parenteral antimicrobial therapy (OPAT), reducing hospitalization costs and improving patient convenience [5].

In Vitro Research on ESBL-Producing Enterobacteriaceae and Anaerobic Pathogens

Ertapenem is a valuable reference compound for microbiology research focused on antimicrobial resistance mechanisms. Its MIC90 against ESBL-producing Enterobacteriaceae is well-characterized at 0.25 µg/mL, providing a clear benchmark for evaluating novel β-lactamase inhibitors or alternative agents [3]. Furthermore, its high potency against a broad range of anaerobes, including the Bacteroides fragilis group (MIC50 0.5 mg/L), makes it a standard comparator in studies of new anti-anaerobic drugs and in surveillance of anaerobic resistance trends [1]. The very low resistance rate among anaerobes (2.1%) also makes it a reliable control agent in susceptibility testing [6].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Drug Formulation Studies

Ertapenem's unique PK profile—characterized by high plasma protein binding (92-95%), a long half-life of ~4 hours, and nonlinear pharmacokinetics—offers a distinct model system for studying the impact of protein binding on tissue penetration and pharmacodynamics [5][7]. Research into novel formulations (e.g., extended-release injectables) or alternative dosing strategies (e.g., 5-minute rapid infusion) can leverage existing data showing that a %Time > MIC of 75.5% correlates with bactericidal activity and that ertapenem achieves an AUC/MIC ratio >20,000 for susceptible pathogens [8][2].

Formulary Management and Antimicrobial Stewardship Program (ASP) Implementation

For hospital procurement and formulary decision-making, ertapenem's differentiated spectrum directly supports antimicrobial stewardship goals. Its activity against ESBL-producers but NOT Pseudomonas allows it to be positioned as a first-line, once-daily agent for community-acquired infections, thereby reducing the use of broader-spectrum carbapenems (meropenem, imipenem) and preserving them for multidrug-resistant nosocomial pathogens [4][3]. The equivalent efficacy to piperacillin-tazobactam, combined with once-daily dosing, translates to lower pharmacy and nursing labor costs, a key procurement consideration [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ertapenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.